molecular formula C15H29NO3 B2871876 Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2411178-29-3

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2871876
CAS No.: 2411178-29-3
M. Wt: 271.401
InChI Key: ZZWXTTPSWMZJDB-NWDGAFQWSA-N
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Description

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative of interest in medicinal chemistry and chemical synthesis. This compound features a hydroxymethyl group and a tert-butyl substituent on the piperidine ring, which is protected by a Boc (tert-butoxycarbonyl) group. The Boc group is a standard protecting group for amines, making this reagent a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical research . While the specific biological targets and mechanisms of action for this exact stereoisomer are not fully detailed in public sources, piperidine scaffolds are fundamental structures in a wide range of bioactive compounds. Recent scientific literature highlights the significant role of similar advanced piperidine and boronic acid derivatives in the development of novel therapeutics, such as arginase inhibitors for immuno-oncology . As a key chiral intermediate, this compound can be used to explore structure-activity relationships and to synthesize potential drug candidates for various diseases. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage its defined stereochemistry and functional groups to accelerate the discovery and development of new chemical entities.

Properties

IUPAC Name

tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-14(2,3)11-7-8-16(12(9-11)10-17)13(18)19-15(4,5)6/h11-12,17H,7-10H2,1-6H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWXTTPSWMZJDB-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(C(C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCN([C@H](C1)CO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which have been studied for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₂N₂O₃. Its structure features a piperidine ring, which is known for its biological activity as a scaffold in drug design. The compound's stereochemistry is crucial for its biological interactions, particularly the (2R,4S) configuration that may influence its receptor binding and efficacy.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₃
Molecular Weight214.30 g/mol
SMILESCC(C)(C)OC(=O)N1CCC@HN
InChI KeyWASPQYKCAGLHMM-BDAKNGLRSA-N

Antimicrobial Properties

Piperidine derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that certain piperidine analogs can disrupt bacterial cell membranes, leading to rapid cell death.

Case Study: Antibacterial Activity

In a comparative study involving various piperidine derivatives, it was found that specific modifications to the piperidine ring could enhance antibacterial potency. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µM against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action was attributed to the permeabilization of bacterial membranes, which was observed in time-killing experiments.

Table 2: Antibacterial Activity Data

CompoundMIC (µM)Target Bacteria
Piperidine Derivative A1Staphylococcus aureus
Piperidine Derivative B5Escherichia coli
This compoundTBDTBD

The biological activity of this compound is largely influenced by its ability to interact with biological membranes and enzymes. The compound may act as an inhibitor of critical enzymes involved in bacterial metabolism or cell wall synthesis, similar to other known piperidine derivatives .

Pharmacokinetics and Toxicity

Preliminary studies on the pharmacokinetics of related piperidine compounds suggest favorable absorption characteristics. The high gastrointestinal absorption rate indicates potential for oral bioavailability. However, detailed toxicity profiles are necessary to assess safety for therapeutic use.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally analogous piperidine derivatives with variations in substituents, stereochemistry, and functional groups (Table 1).

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Tert-butyl (2R,4S)-4-tert-butyl-2-(hydroxymethyl)piperidine-1-carboxylate C2: hydroxymethyl; C4: tert-butyl C15H29NO3 271.40
Tert-butyl (2S,4S)-rel-4-amino-2-(hydroxymethyl)piperidine-1-carboxylate C2: hydroxymethyl; C4: amino C11H22N2O3 230.30
Tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate C2: methyl; C4: hydroxy C11H21NO3 215.29
Tert-butyl 4-((1R,2S)-2-(hydroxymethyl)cyclopropyl)piperidine-1-carboxylate C4: cyclopropyl with hydroxymethyl C14H25NO3 255.36
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate C4: hydroxypyridinylmethyl C16H24N2O3 292.38

Key Observations :

  • Hydrogen-Bonding Capacity : The hydroxymethyl group at C2 enables hydrogen bonding, contrasting with the methyl group in the 2S,4S-hydroxy-methyl derivative .
  • Chiral Complexity : Compounds with cyclopropyl or pyridinyl substituents (e.g., ) introduce additional stereocenters or aromaticity, altering solubility and pharmacological profiles.
Physicochemical Properties
  • Solubility: The tert-butyl group in the target compound increases hydrophobicity compared to amino or hydroxylated analogues, which exhibit better aqueous solubility .
  • Thermal Stability: Boc-protected derivatives generally show stability up to 150°C, while amino-substituted variants may degrade at lower temperatures due to amine reactivity .
  • Spectroscopic Data: 1H-NMR: The target compound’s tert-butyl groups resonate at δ 1.2–1.4 ppm, while hydroxymethyl protons appear at δ 3.5–3.7 ppm . MS: Molecular ion peaks align with theoretical values (e.g., m/z 271.40 for the target compound vs. 230.30 for the amino analogue ).

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